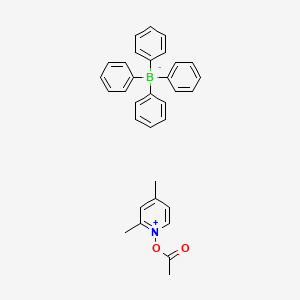

1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate

Description

1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate is an organic salt comprising a pyridinium cation substituted with an acetoxy group (CH₃COO⁻) at position 1 and methyl groups at positions 2 and 4, paired with a tetraphenylborate (TPB) anion. The TPB anion, [B(C₆H₅)₄]⁻, is a tetrahedral borate complex known for its stability and utility in forming salts with organic cations. This compound’s structural and electronic properties are influenced by the electron-withdrawing acetoxy group and electron-donating methyl substituents, which modulate solubility, reactivity, and crystallinity.

Properties

Molecular Formula |

C33H32BNO2 |

|---|---|

Molecular Weight |

485.4 g/mol |

IUPAC Name |

(2,4-dimethylpyridin-1-ium-1-yl) acetate;tetraphenylboranuide |

InChI |

InChI=1S/C24H20B.C9H12NO2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-7-4-5-10(8(2)6-7)12-9(3)11/h1-20H;4-6H,1-3H3/q-1;+1 |

InChI Key |

FLICHMQNYVNVPD-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1=CC(=[N+](C=C1)OC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate typically involves the reaction of 2,4-dimethylpyridine with acetic anhydride in the presence of a suitable catalyst to form the acetoxy derivative. This intermediate is then reacted with tetraphenylborate salts to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to yield different derivatives, depending on the reducing agents used.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Mechanism of Action

The mechanism of action of 1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The pyridinium core can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Structural Comparisons

Crystal Packing and Geometry

- 1-Acetoxy-2,4-dimethylpyridin-1-ium TPB : Hypothetically, the TPB anion adopts a tetrahedral geometry around boron, as seen in other TPB salts (e.g., N-(3-chloropropyl)piperidinium TPB ). The pyridinium ring’s substituents may introduce steric hindrance, affecting intermolecular interactions.

- 4-{(E)-2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium TPB: Crystallizes in a monoclinic system (space group C2/c) with unit cell parameters a = 38.59 Å, b = 11.35 Å, c = 17.04 Å, and β = 101.43° . The extended ethenyl group likely influences π-π stacking.

- Piperidinium TPB Derivatives : The piperidinium cation adopts a chair conformation, and the absence of hydrogen bonding in the crystal lattice suggests van der Waals-dominated packing .

Substituent Effects

- Electron-Withdrawing Groups : The acetoxy group in the target compound may reduce cation basicity compared to morpholine-carbonyl or methoxy substituents (e.g., 4-methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium TPB, purity >98%) .

- Steric Effects : Methyl groups at positions 2 and 4 could hinder anion-cation interactions, contrasting with bulkier substituents like triphenyl groups in 1-butyl-2,4,6-triphenylpyridin-1-ium TPB .

Table 1: Structural Properties of Selected TPB Salts

Chemical Reactivity

Global Reactivity Descriptors

- Substituent Impact: Electron-withdrawing groups (e.g., acetoxy) on the pyridinium cation may enhance the TPB anion’s electrophilicity, whereas electron-donating groups (e.g., diethylamino in ) could stabilize the cation, reducing overall reactivity.

Table 2: Reactivity Parameters

| Compound | Chemical Hardness (η, eV) | Electrophilicity (ω, eV) | Reference |

|---|---|---|---|

| Tetraphenylborate anion (general) | 1.85 | 3.42 | |

| Clonidine cation | 1.45 | 2.85 |

Stability and Decomposition Kinetics

- Thermal Decomposition : Sodium TPB decomposes via pseudo-first-order kinetics, with intermediates like triphenylborane and diphenylborinic acid . Organic cations (e.g., pyridinium) may slow decomposition due to stronger ion pairing.

- Catalytic Effects : Palladium catalysts accelerate TPB degradation under oxygen atmospheres, suggesting that the target compound’s stability depends on environmental conditions .

Table 3: Decomposition Conditions

| Compound | Decomposition Catalyst | Half-Life (Estimated) | Reference |

|---|---|---|---|

| Sodium TPB | Pd/Al₂O₃ | Hours (70°C) | |

| Organic cation TPB salts | None | Days (ambient) |

Biological Activity

1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and relevant data tables.

Chemical Formula

- Molecular Formula : C17H18BNO4

- Molecular Weight : 309.14 g/mol

Structure

The compound consists of a pyridinium ring substituted with acetoxy and dimethyl groups, paired with a tetraphenylborate anion. This structure is significant as it influences the compound's solubility and interaction with biological systems.

The biological activity of 1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate is primarily attributed to its ability to interact with various cellular targets. It has been shown to modulate enzyme activity and affect signaling pathways, which can lead to various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity

In addition to its antimicrobial effects, 1-Acetoxy-2,4-dimethylpyridin-1-ium tetraphenylborate has been evaluated for cytotoxic properties against various cancer cell lines. The results suggest selective cytotoxicity, making it a potential candidate for further development in cancer therapeutics.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound led to a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µg/mL, indicating significant anti-cancer potential.

Neuroprotective Effects

Emerging research has suggested that this compound may possess neuroprotective properties. In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.